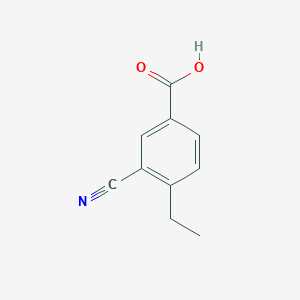
3-Cyano-4-ethylbenzoic acid
説明
3-Cyano-4-ethylbenzoic acid is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Cyano-4-ethylbenzoic acid is an organic compound characterized by a benzoic acid structure with a cyano group and an ethyl group attached to the benzene ring. Its chemical formula is , and it has a molecular weight of approximately 163.17 g/mol. The compound is notable for its potential biological activities, which have been the subject of various studies.
Chemical Structure and Properties
The structural features of this compound contribute to its biological activity:
- Functional Groups :
- Carboxylic acid group (-COOH)
- Cyano group (-C≡N)
These groups can influence the compound's reactivity and interactions with biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, primarily due to its ability to interact with enzymes and receptors. The following sections detail specific findings related to its biological effects.
Enzyme Interaction Studies
Studies have shown that compounds similar to this compound can interact with various enzymes, potentially altering their activity. For instance, the cyano group may participate in hydrogen bonding, which can enhance binding affinity to target enzymes.
Antimicrobial Properties
Research has indicated that benzoic acid derivatives, including those with cyano substituents, possess antimicrobial properties. A study focusing on similar compounds demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing antimicrobial agents .
Antitumor Activity
Preliminary studies have suggested that this compound may exhibit antitumor activity. In vitro assays indicated that certain derivatives can induce apoptosis in cancer cell lines, highlighting the need for further investigation into their mechanisms of action and efficacy .
Case Studies
Several case studies have explored the biological activity of benzoic acid derivatives, including this compound:
-
Case Study on Antimicrobial Activity :
- Objective : Assess the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was employed.
- Results : The compound showed significant inhibition zones against tested bacterial strains, indicating its potential as an antimicrobial agent.
-
Case Study on Antitumor Effects :
- Objective : Evaluate the cytotoxic effects of this compound on human cancer cell lines.
- Method : MTT assay was used to measure cell viability.
- Results : The compound demonstrated dose-dependent cytotoxicity, suggesting its potential as a therapeutic agent against cancer.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : By interacting with receptors, it may alter signaling cascades that promote cell survival or proliferation.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Cyano-3-methylbenzoic acid | Methyl group instead of ethyl | Different solubility characteristics |
| 4-Chloro-3-ethylbenzoic acid | Chlorine instead of cyano | Altered reactivity due to electronegative chlorine |
| 3-Cyano-4-methylbenzoic acid | Cyano group at position three | Potential distinct biological activities |
特性
IUPAC Name |
3-cyano-4-ethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-7-3-4-8(10(12)13)5-9(7)6-11/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLFPDDKQRJMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















